3-Fluoro-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide

Description

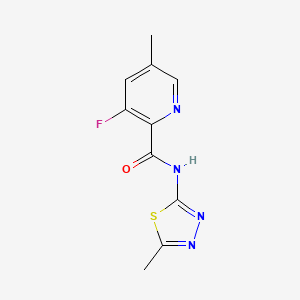

This compound features a pyridine core substituted with a fluorine atom at position 3 and a methyl group at position 5. The carboxamide group at position 2 is linked to a 5-methyl-1,3,4-thiadiazol-2-yl moiety. Its molecular formula is C₁₁H₁₀FN₄OS (calculated molecular weight: 282.28 g/mol).

Properties

IUPAC Name |

3-fluoro-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4OS/c1-5-3-7(11)8(12-4-5)9(16)13-10-15-14-6(2)17-10/h3-4H,1-2H3,(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLEJGDKPSFCUNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C(=O)NC2=NN=C(S2)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide typically involves multiple steps:

Formation of the Pyridine Ring: The initial step often involves the construction of the pyridine ring with the desired substituents. This can be achieved through various methods such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Formation of the Thiadiazole Ring: The thiadiazole ring is typically synthesized through the cyclization of thiosemicarbazides with appropriate reagents.

Coupling Reactions: The final step involves coupling the pyridine and thiadiazole rings through amide bond formation, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis platforms, and the use of robust and scalable reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while substitution of the fluoro group can yield a wide range of functionalized derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives, including compounds similar to 3-Fluoro-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide. Research indicates that such compounds can exhibit significant cytotoxic effects against various cancer cell lines:

- Mechanism of Action : Thiadiazole derivatives are believed to induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, they may inhibit key proteins involved in cell proliferation and survival .

Case Study: In Vitro Efficacy

A study demonstrated that derivatives of thiadiazole showed decreased viability in human cancer cell lines, including non-small cell lung cancer and breast cancer models. The compound's efficacy was attributed to its ability to disrupt cellular processes crucial for tumor growth .

Antimicrobial Properties

Thiadiazole compounds have also been investigated for their antimicrobial activities. The structural features of this compound suggest potential use as:

- Bactericides : Active against various bacterial strains.

Case Study: Antimicrobial Screening

Research has shown that thiadiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. This property makes them candidates for developing new antibiotics .

Pesticidal Activity

The compound is also being explored for its role in agriculture as a pesticide or plant growth regulator. Thiadiazole derivatives have been noted for their ability to control plant pathogens and pests:

- Fungicidal Activity : Compounds similar to this compound have shown effectiveness against fungal pathogens affecting crops .

Case Study: Field Trials

Field trials have indicated that thiadiazole-based pesticides can significantly reduce crop losses due to fungal infections and insect infestations. These compounds are particularly valuable in integrated pest management strategies .

Summary of Findings

The applications of this compound span across medicinal chemistry and agricultural sciences. Its potential as an anticancer agent and antimicrobial compound positions it as a valuable candidate for further research and development.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro group can enhance binding affinity and selectivity, while the thiadiazole ring can contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- Heterocyclic Variations : The substitution of 1,3,4-thiadiazole (target compound) with thiazole (BF22041) reduces molecular weight by ~31 g/mol and alters electronic density due to fewer nitrogen atoms .

- Substituent Effects : Bulky groups (e.g., trifluoromethyl in compound P64 ) increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility.

Crystallographic and Structural Analysis

- Tools : Programs like SHELXL () and WinGX () are critical for resolving crystal structures of such compounds, enabling precise stereochemical analysis .

- Structural Insights : The 1,3,4-thiadiazole ring in the target compound likely adopts a planar conformation, facilitating π-π stacking interactions in biological targets, as seen in similar sulfonamide derivatives .

Biological Activity

3-Fluoro-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, highlighting its significance in drug discovery.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C10H10FN3OS

- Molecular Weight : 237.25 g/mol

- CAS Number : 5735-10-4

The structure includes a pyridine ring substituted with a thiadiazole moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Properties

Research has indicated that derivatives of thiadiazoles exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via p53 pathway |

| U-937 (Leukemia) | 2.41 | Inhibition of cell proliferation |

| PANC-1 (Pancreatic) | 1.50 | Caspase activation leading to apoptosis |

Studies have demonstrated that these compounds can induce apoptosis in cancer cells through the activation of the p53 pathway and caspase cascades, suggesting their potential as chemotherapeutic agents .

Antiviral Activity

The incorporation of the thiadiazole moiety in the compound's structure has been linked to enhanced antiviral activity. For example, similar compounds have shown effective inhibition against viruses such as Tobacco Mosaic Virus (TMV), with curative rates reaching up to 90% at specific concentrations .

| Compound | Curative Rate (%) | Concentration (µg/mL) |

|---|---|---|

| Compound A | 54.1 | 500 |

| Compound B | 47.1 | 500 |

These findings suggest that modifications in the molecular structure can lead to significant improvements in antiviral efficacy.

The biological activity of this compound is primarily attributed to:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cell division and viral replication.

- Induction of Apoptosis : Activation of apoptotic pathways is a common mechanism for anticancer agents.

- Interaction with Cellular Targets : The compound may interact with specific proteins or receptors that mediate its biological effects.

Case Studies

- Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in increased levels of p53 and caspase-3 cleavage, indicating activation of apoptotic pathways .

- Antiviral Efficacy Against TMV : Another study reported that derivatives exhibited significant protective effects against TMV, suggesting their potential use in agricultural applications as antiviral agents .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 3-Fluoro-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide?

The synthesis of thiadiazole-pyridine hybrids requires precise control of reaction conditions. Key parameters include:

- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are often used to facilitate cyclization and coupling reactions .

- Temperature : Reflux conditions (e.g., 90°C) are critical for thiadiazole ring formation, as seen in analogous thiadiazole syntheses .

- Catalysts/Reagents : Phosphorus oxychloride (POCl₃) is commonly employed for cyclization steps in related compounds .

- Reaction monitoring : Thin-layer chromatography (TLC) and HPLC are recommended to track intermediate formation and final product purity .

Q. How can structural characterization of this compound be methodically validated?

A multi-technique approach is essential:

- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of fluorinated pyridine and thiadiazole moieties, with characteristic shifts (e.g., fluorine-induced deshielding in pyridine C-F) .

- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .

- X-ray crystallography : For unambiguous confirmation, single-crystal analysis resolves bond angles and spatial arrangements, as demonstrated in structurally similar thiadiazole-carboxamides .

Advanced Research Questions

Q. What experimental strategies address contradictory biological activity data in thiadiazole-pyridine hybrids?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from assay conditions or structural nuances. To resolve these:

- Comparative assays : Test the compound against isogenic cell lines or microbial strains under standardized conditions (pH, incubation time) to isolate variables .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., methyl groups on thiadiazole or pyridine) and correlate changes with activity trends .

- Target engagement assays : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify binding affinity to suspected targets (e.g., kinase enzymes) .

Q. How can in silico modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Computational methods provide predictive insights:

- Docking simulations : Tools like AutoDock Vina model interactions with biological targets (e.g., bacterial dihydrofolate reductase) to prioritize derivatives with stronger binding .

- ADMET prediction : SwissADME evaluates parameters like logP (lipophilicity) and CYP450 metabolism to optimize bioavailability and reduce toxicity .

- Quantum mechanical calculations : Gaussian software assesses electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability under physiological conditions .

Q. What methodologies resolve low yield in the final coupling step of the synthesis?

Low yields during amide bond formation (e.g., coupling pyridine-carboxylic acid to thiadiazole-amine) can be mitigated by:

- Coupling reagents : Use HATU or EDC/HOBt instead of traditional carbodiimides to enhance efficiency .

- Solvent optimization : Switch to dichloromethane (DCM) or THF to improve reagent solubility .

- Temperature control : Perform reactions at 0–4°C to suppress side reactions like hydrolysis .

Methodological Considerations for Data Reproducibility

Q. How should researchers validate purity for biological testing?

- HPLC-DAD/UV : Ensure ≥95% purity with a C18 column (gradient: 10–90% acetonitrile/water) and monitor at 254 nm .

- Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) percentages must align with theoretical values within ±0.4% .

Q. What protocols ensure scalability of the synthesis without compromising yield?

- Batch vs. flow chemistry : Transitioning from batch to continuous flow systems improves reproducibility in multi-step syntheses .

- Workup optimization : Replace column chromatography with pH-dependent extraction (e.g., basify to precipitate the product) .

Contradiction Analysis in Mechanistic Studies

Q. How to reconcile conflicting reports on this compound’s mechanism of action?

- Proteomics profiling : Use tandem mass spectrometry (LC-MS/MS) to identify differentially expressed proteins in treated vs. untreated cells .

- Knockout models : CRISPR-Cas9-generated gene knockouts (e.g., p53 or NF-κB pathways) clarify whether observed effects are target-specific .

Tables for Key Data

| Parameter | Optimal Conditions | Reference |

|---|---|---|

| Solvent for cyclization | DMF or ethanol | |

| Reaction temperature | 90°C (reflux) | |

| Purity validation | HPLC (C18, 254 nm, ≥95%) | |

| Yield improvement | HATU/EDC in DCM at 0–4°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.